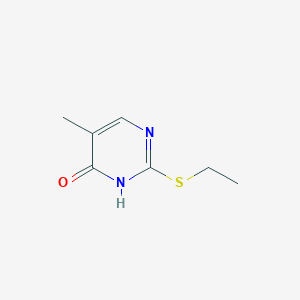
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylsulfanyl group and a methyl substituent on the pyrimidine ring, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiproliferative, and other relevant effects.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:
- Escherichia coli : MIC = 32 µg/mL
- Staphylococcus aureus : MIC = 16 µg/mL
- Pseudomonas aeruginosa : MIC = 64 µg/mL
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Antiproliferative Activity
Studies have shown that this compound can inhibit the proliferation of cancer cell lines. Notably, it has demonstrated activity against:
- HeLa cells (human cervical cancer): IC50 = 25 µg/mL
- A549 cells (human lung carcinoma): IC50 = 30 µg/mL
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.
Other Biological Activities
In addition to antimicrobial and antiproliferative effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokines in treated macrophages.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed that this compound exhibited superior activity against MRSA (Methicillin-resistant Staphylococcus aureus), making it a promising candidate for further development in treating resistant bacterial infections . -
Anticancer Potential :
In a controlled experiment assessing the antiproliferative effects on cancer cell lines, researchers found that treatment with the compound led to significant decreases in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers cell death pathways .
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial Activity | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL | |
| Antiproliferative Activity | HeLa | IC50 = 25 µg/mL |
| A549 | IC50 = 30 µg/mL |
Propiedades
IUPAC Name |
2-ethylsulfanyl-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-4-5(2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDEUQRWKVZBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344626 |
Source


|
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-95-0 |
Source


|
| Record name | 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













